3-(2,4-Difluorophenyl)-2-oxopropanoic acid

Description

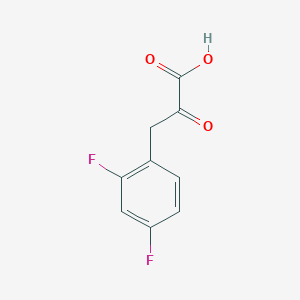

3-(2,4-Difluorophenyl)-2-oxopropanoic acid is a fluorinated aromatic compound featuring a propanoic acid backbone substituted with a ketone group at the 2-position and a 2,4-difluorophenyl moiety at the 3-position. This structure confers unique physicochemical properties, including moderate polarity (due to the carboxylic acid and ketone groups) and enhanced lipophilicity (from the difluorophenyl ring). The compound is of interest in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules, such as histone deacetylase (HDAC) inhibitors .

Properties

Molecular Formula |

C9H6F2O3 |

|---|---|

Molecular Weight |

200.14 g/mol |

IUPAC Name |

3-(2,4-difluorophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6F2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |

InChI Key |

DVFKRBWZELWDNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2-oxopropanoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Chain Length and Functional Group Variations

(a) Shorter-Chain Analog: 2-(2,4-Difluorophenyl)-2-oxoacetic Acid

- Structure : Acetic acid derivative with a 2-oxo group and 2,4-difluorophenyl substituent.

- Key Differences : Shorter carbon chain (C2 vs. C3 in the target compound) reduces molecular weight (MW: 186.12 vs. 200.16) and may alter solubility.

- Applications : Used in synthetic pathways for heterocyclic compounds, though shorter chains limit steric interactions in binding pockets .

(b) Longer-Chain Analog: 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid

- Structure: Butanoic acid with a ketone at the 4-position.

- The ketone’s position (4-oxo vs. 2-oxo) affects electronic distribution and hydrogen-bonding capacity .

Substituent and Aromatic Ring Modifications

(a) 3-(2,4-Difluorophenyl)propionic Acid

- Structure : Propionic acid lacking the 2-oxo group.

- Key Differences : Absence of the ketone reduces polarity (logP: ~1.8 vs. ~1.2 for the target compound) and alters acidity (pKa of carboxylic acid: ~4.7 vs. ~2.8 for the oxo derivative). This impacts bioavailability and receptor interactions .

(b) 2,4-Difluorocinnamic Acid

- Structure : Acrylic acid derivative with a trans double bond and 2,4-difluorophenyl group.

- Key Differences : Conjugated double bond increases rigidity and UV absorption (λmax ~260 nm). The unsaturated system enhances reactivity in cycloaddition reactions but reduces metabolic stability compared to saturated analogs .

Heterocyclic Derivatives

(a) 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid

- Structure: Propanoic acid linked to an oxazole ring.

- This structural complexity is leveraged in kinase inhibitor design .

(b) Ethyl 2-(2,6-dichloro-5-fluoropyridin-3-carbonyl)-3-(2,4-difluorphenylamino)acrylate

Methyl Ester Derivatives

- Examples: Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate.

- Key Differences : Esterification of the carboxylic acid group (e.g., methyl esters) improves cell permeability but requires hydrolysis for bioactivation. Methyl substituents on the aryl ring reduce electronegativity compared to fluorine, altering binding affinity .

Biological Activity

3-(2,4-Difluorophenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a difluorophenyl group attached to a 2-oxopropanoic acid backbone. The presence of fluorine atoms enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F2O3 |

| Molecular Weight | 220.17 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The difluorophenyl moiety is believed to enhance the compound's selectivity and binding affinity towards specific biological targets, potentially leading to the modulation of metabolic pathways.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies show that related compounds can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

These findings suggest that the compound may act as a potential lead in cancer therapy by targeting specific pathways involved in tumor growth.

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic processes. For instance, molecular docking studies have shown that it binds effectively to cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways .

Case Studies

- In vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics like Tamoxifen .

- Animal Model Research : In vivo experiments using NOD/SCID mice treated with varying doses of the compound showed significant tumor reduction compared to control groups. Tumor volumes were measured weekly, demonstrating the compound's potential efficacy in a live model .

Comparative Analysis

When compared to structurally similar compounds such as 3-(3,4-Difluorophenyl)-2-oxopropanoic acid , the difluorophenyl group in this compound enhances its biological activity through improved binding interactions with target proteins.

| Compound | Biological Activity |

|---|---|

| This compound | Antioxidant and anticancer activity |

| 3-(3,4-Difluorophenyl)-2-oxopropanoic acid | Moderate enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.